1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone is a bicyclic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 2-methoxyphenoxy ethanone moiety. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors and antimalarial agents . Its synthesis likely involves nucleophilic substitution or coupling reactions between the bicycloamine and an activated ethanone derivative, as seen in related compounds .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-17-12-4-2-3-5-13(12)19-9-14(16)15-7-11-6-10(15)8-18-11/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBONITYRPREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone, a compound with a complex bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially influencing metabolic pathways related to disease processes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory | Reduces inflammation in vitro, suggesting potential for treating inflammatory diseases. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, indicating possible anticancer properties. |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound using a zebrafish model. Results indicated that it significantly reduced neuronal apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative diseases .
- Antimicrobial Activity : Research conducted on various bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . This suggests its potential application as a new antibiotic agent.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was associated with cell cycle arrest and induction of apoptosis .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with a similar bicyclic structure exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain. Studies have shown that derivatives of this compound can influence serotonin and norepinephrine reuptake, making them candidates for further investigation in treating depression .
- Analgesic Properties : The compound's ability to interact with opioid receptors suggests potential use as an analgesic agent. Preliminary studies have indicated that modifications to the bicyclic structure can enhance pain-relieving properties without the typical side effects associated with traditional opioids .
- Anticancer Activity : Some derivatives of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone have shown promise in preclinical models for inhibiting tumor growth. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a subject of interest for cancer therapy development .
Pharmacological Insights
- Neuropharmacology : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
- Drug Delivery Systems : The unique structural properties allow for the exploration of this compound in drug delivery systems, particularly for targeted therapies in cancer treatment. Encapsulation within nanoparticles or liposomes has been investigated to improve bioavailability and reduce systemic toxicity .
Material Science Applications
- Organic Electronics : The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is crucial for developing efficient electronic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Structural and Functional Insights
Core Modifications: The target compound shares the 2-oxa-5-azabicyclo[2.2.1]heptane core with and , but differs from the sulfone variant in . The sulfur atom in may enhance metabolic stability but reduce polarity compared to oxygen .
Substituent Effects: Aromatic Moieties: The 2-methoxyphenoxy group in the target compound is bulkier and more electron-rich than the 3-fluorophenyl group in , which could influence pharmacokinetics (e.g., CYP450 interactions) . Halogenation: The 3-iodophenyl group in introduces steric hindrance and radio-opacity, making it suitable for imaging applications .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~263.3) is higher than (235.25) due to the methoxy group. This may reduce solubility compared to the smaller .
- Melting points vary significantly; has a defined m.p. (113–115°C), while data for the target compound is unavailable .
Synthetic Routes: The target compound’s synthesis likely mirrors methods for and , involving coupling of the bicycloamine with a phenoxy ethanone precursor under basic conditions . In contrast, requires sulfonation and halogenation steps, increasing synthetic complexity .
Biological Relevance: Compounds like and are used in antimalarial and kinase inhibitor research, suggesting the target may share similar mechanisms .
Q & A
Q. What are the key synthetic strategies for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone, and how are reaction conditions optimized?
The synthesis involves a multi-step approach:
- Bicyclic Core Construction : Cyclization of amines and oxygen-containing precursors under controlled pH and temperature to form the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold .
- Ethanone Functionalization : Friedel-Crafts acylation or nucleophilic substitution to introduce the 2-(2-methoxyphenoxy)ethanone moiety. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., Lewis acids) are critical for regioselectivity .
- Optimization : High-throughput screening of reaction parameters (e.g., temperature gradients from 0°C to reflux) and continuous flow reactors improve yield (target >70%) and purity (>95%) .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and bicyclic ring connectivity .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic system and verifies bond angles/distances (e.g., C=O bond length ~1.22 Å) .
- HPLC-MS : Ensures purity (>98%) and detects impurities via retention time and mass-to-charge ratio (e.g., [M+H]+ ion at m/z 305.3) .
Q. What preliminary pharmacological assays are recommended to assess bioactivity?
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .
- Antiviral Activity : Plaque reduction assays (e.g., against RNA viruses) with EC₅₀ calculations and cytotoxicity profiling (CC₅₀ in Vero cells) .
- ADME Profiling : Microsomal stability assays (e.g., human liver microsomes) to estimate metabolic half-life (<30 min suggests poor stability) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing racemization?
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) reduces racemization .
- Process Analytics : Real-time PAT (Process Analytical Technology) monitors intermediates via inline FTIR or Raman spectroscopy .
- Case Study : A 2013 protocol achieved 86% yield of a related bicyclic morpholine via NaOMe-mediated cyclization under reflux .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity)?
- Molecular Dynamics (MD) Simulations : Compare docking scores (AutoDock Vina) with SPR (Surface Plasmon Resonance) binding data (KD discrepancies >10-fold warrant re-evaluation).
- Crystallographic Refinement : If MD predicts hydrogen bonding with Glu204 but X-ray shows hydrophobic interactions, re-optimize force field parameters (e.g., AMBER vs. CHARMM) .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 2-thia-5-azabicyclo derivatives) to identify conserved pharmacophores .
Q. What strategies mitigate challenges in pharmacological profiling (e.g., poor solubility or metabolic instability)?
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility (e.g., logP reduction from 3.5 to 1.8) .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
